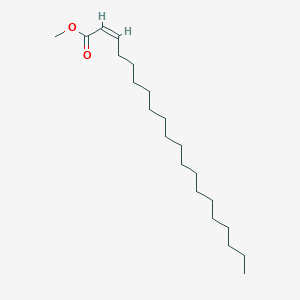

methyl (Z)-icos-2-enoate

Description

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

methyl (Z)-icos-2-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h19-20H,3-18H2,1-2H3/b20-19- |

InChI Key |

SYHMKLURAMOAEN-VXPUYCOJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Z Icos 11 Enoate

Chemical Synthesis Routes

The chemical synthesis of methyl (Z)-icos-11-enoate can be achieved through several established organic reactions. These methods are broadly categorized into acid-catalyzed esterification, synthesis involving halogenated intermediates, and transesterification processes.

Acid-Catalyzed Esterification of 11-Eicosenoic Acid with Methanol (B129727)

A primary and straightforward method for the synthesis of methyl (Z)-icos-11-enoate is the Fischer esterification of 11-eicosenoic acid with methanol in the presence of an acid catalyst. nih.gov This reversible reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, and/or the water produced is removed from the reaction mixture.

The mechanism of acid-catalyzed esterification, such as the Fischer esterification, is a well-established process in organic chemistry. The reaction proceeds through a series of protonation and nucleophilic attack steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the 11-eicosenoic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation : The protonated ester is then deprotonated to yield the final product, methyl (Z)-icos-11-enoate, and regenerates the acid catalyst.

Theoretical studies on similar acid-catalyzed esterification reactions have supported this multi-step mechanism.

The efficiency of the acid-catalyzed esterification of 11-eicosenoic acid is influenced by several factors, including the choice of catalyst, reaction temperature, and the solvent used.

Catalyst : Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts. The concentration of the catalyst plays a crucial role; for instance, in the esterification of oleic acid, a similar long-chain unsaturated fatty acid, increasing the catalyst concentration can enhance the reaction rate. uctm.edu

Temperature : The reaction temperature significantly affects the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, the temperature must be controlled to avoid side reactions, especially with unsaturated fatty acids which can be prone to oxidation or isomerization at very high temperatures. For the esterification of oleic acid with methanol, temperatures in the range of 70 to 110 °C have been investigated. academie-sciences.fr

Solvent : Methanol often serves as both a reactant and a solvent, and using it in large excess helps to shift the reaction equilibrium towards the formation of the ester. nih.gov In some cases, a co-solvent may be used to improve the solubility of the fatty acid and enhance the reaction rate. The removal of water, a byproduct of the reaction, for instance through azeotropic distillation with a suitable solvent, can also significantly improve the yield of the ester.

| Parameter | Condition | Effect on Yield |

| Catalyst | Sulfuric Acid (1-5 wt%) | Increased concentration generally increases rate |

| Temperature | 105-120 °C | Higher temperatures increase reaction rate |

| Methanol/Acid Ratio | >6:1 | Excess methanol shifts equilibrium to favor product |

| Water Removal | Azeotropic Distillation | Increases final conversion by removing a product |

Synthesis from Halogenated Precursors

An alternative route for the synthesis of methyl (Z)-icos-11-enoate involves the use of halogenated precursors. This method is based on the principles of nucleophilic substitution reactions. One common approach is the reaction of a carboxylate salt with an alkyl halide. nih.govlibretexts.org

In this context, 11-eicosenoic acid is first converted to its carboxylate salt by reacting it with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting sodium or potassium 11-eicosenoate can then act as a nucleophile and react with a methyl halide, such as methyl iodide or methyl bromide, in an S(_N)2 reaction to form methyl (Z)-icos-11-enoate. pearson.comwindows.net

The general reaction is as follows:

R-COOH + Base → R-COO⁻

R-COO⁻ + CH₃-X → R-COOCH₃ + X⁻

(where R = (Z)-icos-10-enyl and X = I, Br, Cl)

The choice of solvent is critical for the success of this S(_N)2 reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being preferred to facilitate the reaction. pearson.com The reactivity of the alkyl halide also plays a role, with methyl iodide being more reactive than methyl bromide, which is in turn more reactive than methyl chloride. This method can be particularly useful when dealing with substrates that are sensitive to the strongly acidic conditions of Fischer esterification. researchgate.net

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| 11-Eicosenoic Acid | Methyl Iodide | Tetrabutylammonium fluoride | DMF or THF | Methyl (Z)-icos-11-enoate |

| Sodium 11-eicosenoate | Methyl Bromide | - | Acetone | Methyl (Z)-icos-11-enoate |

Transesterification Processes

Transesterification is another widely used method for the production of fatty acid methyl esters. This process involves the transformation of an ester into another ester through the interchange of the alkoxy group.

Methyl (Z)-icos-11-enoate can be produced from triglycerides containing 11-eicosenoic acid residues through base-catalyzed transesterification. Jojoba oil is a relevant example of a natural source that contains significant amounts of esters of long-chain fatty acids, including 11-eicosenoic acid. While jojoba oil is technically a wax ester and not a triglyceride, the principle of transesterification still applies.

The reaction mechanism for base-catalyzed transesterification involves the following steps:

Formation of the Alkoxide : The base catalyst (e.g., sodium hydroxide or potassium hydroxide) reacts with methanol to form a methoxide (B1231860) ion, which is a strong nucleophile.

Nucleophilic Attack : The methoxide ion attacks the carbonyl carbon of the ester group in the triglyceride (or wax ester), leading to the formation of a tetrahedral intermediate.

Formation of the Alkyl Ester : The tetrahedral intermediate collapses, resulting in the formation of the fatty acid methyl ester (in this case, methyl (Z)-icos-11-enoate) and a diglyceride anion (or an alkoxide from the wax ester).

Regeneration of the Catalyst : The diglyceride anion (or alkoxide) is protonated by the alcohol, regenerating the methoxide catalyst to continue the reaction cycle.

This process is typically carried out using an excess of methanol and a catalytic amount of a strong base. The reaction conditions, such as temperature, methanol-to-oil ratio, and catalyst concentration, are optimized to achieve a high conversion rate. For jojoba oil, studies have explored various catalysts and reaction conditions to maximize the yield of fatty acid methyl esters. researchgate.net

| Parameter | Condition | Effect on Yield |

| Catalyst | Sodium Methoxide or Potassium Hydroxide | Strong bases provide high catalytic activity |

| Temperature | 60-65 °C | Increases reaction rate but should be below the boiling point of methanol |

| Methanol/Oil Ratio | 6:1 to 9:1 | Excess methanol drives the reaction forward |

| Catalyst Concentration | 0.5-1.5 wt% | Higher concentrations can lead to soap formation if free fatty acids are present |

Other Chemical Transesterification Approaches

Beyond common acid-catalyzed methods, the synthesis of fatty acid methyl esters (FAMEs) like methyl (Z)-icos-11-enoate can be achieved through various other chemical transesterification processes. Base-catalyzed transesterification is a widely used industrial method due to its faster reaction rates at lower temperatures compared to acid catalysis. nih.gov Common catalysts for this process include strong alkalis such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). nih.gov The reaction typically involves preheating the oil and then introducing a solution of the alkali catalyst dissolved in methanol. nih.gov The mixture is agitated at temperatures around 65 °C to facilitate the conversion of triglycerides into their corresponding methyl esters. nih.gov

Another approach involves the use of heterogeneous catalysts, such as zinc stearate. This method is advantageous as it can simultaneously catalyze both the transesterification of triglycerides and the esterification of free fatty acids (FFAs), which is particularly useful when using crude oils with high FFA content. scielo.br Studies on similar oils have shown that reaction parameters such as temperature, catalyst loading, and the molar ratio of methanol to oil are critical for optimizing the yield of FAMEs. scielo.br For instance, high triglyceride conversion rates have been achieved at temperatures of 140°C with a catalyst loading of 3 wt% and a high methanol-to-oil molar ratio. scielo.br

Below is a comparative table of different chemical transesterification conditions for FAME production.

| Parameter | Base-Catalyzed (e.g., KOH) | Zinc Stearate Catalyzed |

| Catalyst Type | Homogeneous | Heterogeneous |

| Typical Temperature | 60 - 65 °C nih.gove3s-conferences.org | 100 - 140 °C scielo.br |

| Catalyst Loading | ~1 wt% e3s-conferences.org | 1 - 3 wt% scielo.br |

| Methanol/Oil Ratio | 3:1 to 12:1 nih.gov | 10:1 to 30:1 scielo.br |

| Key Advantage | Faster reaction at lower temp nih.gov | Effective for high FFA feedstock scielo.br |

Biocatalytic Synthesis Approaches

Enzymatic Esterification utilizing Lipase (B570770) Catalysts

Lipases are a class of enzymes that are exceptionally effective at catalyzing esterification and transesterification reactions. nih.gov They can function in non-aqueous environments, making them ideal for synthesizing fatty acid esters. nih.gov Immobilized lipases, such as Novozym 435 (derived from Candida antarctica), are frequently employed as they offer enhanced stability and can be easily recovered and reused, which improves the economic viability of the process. aocs.orgmdpi.com

The synthesis of an ester via lipase involves the reaction of a fatty acid (in this case, (Z)-icos-11-enoic acid) with an alcohol (methanol). The reaction equilibrium is a critical factor, and strategies to maximize product yield often involve using an excess of one of the substrates or removing a by-product, such as water. mdpi.com Several parameters must be optimized to achieve maximum conversion. mdpi.com

Key parameters influencing lipase-catalyzed esterification include:

Enzyme Concentration : The reaction rate generally increases with enzyme concentration up to a certain point, after which it may plateau or even decrease. mdpi.com

Substrate Molar Ratio : Using an excess of the alcohol can shift the reaction equilibrium toward the formation of the ester product. mdpi.com

Temperature : Lipases have an optimal temperature for activity. For many common lipases, this is in the range of 40-70°C. aocs.orgmdpi.com

Reaction Medium : The choice of solvent can significantly impact enzyme activity and stability. researchgate.net

The following table illustrates typical conditions for optimizing enzymatic esterification for formate (B1220265) ester production, which demonstrates principles applicable to FAME synthesis.

| Parameter | Condition | Resulting Conversion |

| Enzyme | Novozym 435 | - |

| Enzyme Conc. | 15 g/L | 70.55% |

| Molar Ratio (Acid:Alcohol) | 1:7 | 80.71% |

| Temperature | 40 °C | 81.96% |

| Solvent | 1,2-dichloroethane | 96.51% (Final Optimized) |

| Data adapted from a study on octyl formate synthesis to illustrate optimization principles. mdpi.com |

Stereoselective Synthesis Considerations

A crucial aspect in the synthesis of methyl (Z)-icos-11-enoate is maintaining the specific stereochemistry of the double bond at the 11th position. The "(Z)" designation (also known as "cis") refers to the specific spatial arrangement of the carbon chain around the double bond. nist.gov

Chemical synthesis methods, especially those requiring high temperatures or harsh acidic or basic catalysts, can risk causing isomerization of the (Z)-double bond to the more thermodynamically stable (E)- or trans-isomer. This results in a mixture of products and reduces the purity of the desired (Z)-isomer.

Biocatalytic methods using lipases offer a significant advantage in this regard. nih.gov Lipases are highly selective enzymes that operate under mild conditions, which preserves the original configuration of the fatty acid substrate. nih.gov The enzyme's active site specifically recognizes the substrate, facilitating esterification without altering the delicate structure of the double bond. nih.gov This inherent stereoselectivity of enzymes ensures that if the starting material is pure (Z)-icos-11-enoic acid, the resulting product will be predominantly methyl (Z)-icos-11-enoate, a feature of great importance for applications where isomeric purity is required. researchgate.net

Advanced Analytical Characterization and Quantification of Methyl Z Icos 11 Enoate

Chromatographic Techniques

Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like FAMEs. gcms.czrestek.com The derivatization of the parent fatty acid (cis-11-Eicosenoic acid) to its methyl ester increases volatility and improves chromatographic peak shape, making it amenable to GC analysis. gcms.czfishersci.com

GC-MS is a powerful tool for both the qualitative and quantitative analysis of methyl (Z)-icos-11-enoate. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.netsryahwapublications.com For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly enhancing sensitivity and selectivity compared to full scan mode. acs.orgnih.gov

The choice of ionization technique in GC-MS significantly impacts the resulting mass spectrum and the information that can be obtained for methyl (Z)-icos-11-enoate. tandfonline.com

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule. jeol.com This high energy leads to extensive and reproducible fragmentation, creating a detailed mass spectrum that is excellent for structural elucidation and library matching. tandfonline.comjeol.com However, for FAMEs like methyl (Z)-icos-11-enoate, EI often results in a weak or absent molecular ion peak, which can make it difficult to determine the molecular weight of an unknown compound. tandfonline.comjeol.com

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas to ionize the analyte through proton transfer. tandfonline.comresearchgate.net This is a lower-energy process that causes minimal fragmentation, typically resulting in a simple spectrum dominated by a protonated molecule ([M+H]+). tandfonline.comshimadzu.com This makes CI highly suitable for confirming the molecular weight of methyl (Z)-icos-11-enoate (C21H40O2, Mol. Wt.: 324.54). larodan.comlgcstandards.com Due to the prominent molecular ion, CI is often considered more suitable for the quantitative analysis of fatty acids using techniques like selected ion monitoring. nih.govtandfonline.com

A comparison of the two techniques is summarized below:

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |

| Fragmentation | Extensive, complex spectra | Minimal, simple spectra |

| Molecular Ion Peak | Often weak or absent for FAMEs tandfonline.comjeol.com | Strong and easily identifiable tandfonline.com |

| Primary Use | Structural identification, library matching | Molecular weight determination, quantification nih.govtandfonline.com |

Field Ionization (FI) is another soft ionization technique that produces clear molecular ions with very little fragmentation. jeol.comjeol.com This method is particularly advantageous for analyzing unsaturated FAMEs, where EI often fails to produce a detectable molecular ion. jeol.com By combining high-resolution mass spectrometry with FI, the exact mass of the molecular ion for methyl (Z)-icos-11-enoate can be determined, providing a high degree of confidence in its identification. jeol.com The combination of GC/EI for library searching and GC/FI for unambiguous molecular ion detection offers a powerful integrated approach for the qualitative analysis of FAMEs. jeol.com

Tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity and sensitivity for the analysis of methyl (Z)-icos-11-enoate, especially in complex matrices. nih.gov In this technique, a specific precursor ion (e.g., the protonated molecule from CI) is selected and then fragmented through collision-induced dissociation (CID) to produce product ions. shimadzu.com By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise and matrix interferences are significantly reduced. nih.gov Studies comparing EI-MRM and CI-MRM modes for FAME analysis have shown that CI-MRM can offer substantially improved sensitivity, with more than a tenfold increase for some monounsaturated FAMEs. shimadzu.com This makes GC-MS/MS a robust method for trace-level quantification. nih.gov

The resolution of methyl (Z)-icos-11-enoate from its positional and geometric (cis/trans) isomers is a critical challenge in its analysis. The choice of GC capillary column is paramount to achieving this separation. restek.com Highly polar stationary phases are required for the effective separation of FAME isomers. fishersci.comresearchgate.net

Commonly used column technologies include:

Polyethylene Glycol (Carbowax-type) Phases: These columns are widely used for the general analysis of saturated and unsaturated FAMEs, separating them based on carbon chain length and degree of unsaturation. gcms.czrestek.com

Biscyanopropyl Polysiloxane Phases: These highly polar columns are specifically designed for the challenging separation of cis and trans isomers of FAMEs. restek.comresearchgate.net They are often mandated in official methods for detailed fatty acid profiling. researchgate.net

Cyanopropylphenyl-based Phases: These are also highly polar phases specifically designed for FAME separation, offering excellent resolution of cis and trans isomers. researchgate.net

For complex separations, increasing the column length (e.g., from 30 m to 60 m or even 100 m) can significantly improve the resolution between closely eluting isomers. researchgate.net A rapid GC-MS method utilizing a short, polar cyano-column has demonstrated the ability to separate positional and geometrical isomers of FAMEs with chain lengths up to C28 in under 20 minutes. nih.gov

| Column Type | Primary Application for FAME Analysis |

| Polyethylene Glycol (e.g., SUPELCOWAX) | General purpose separation by chain length and unsaturation researchgate.net |

| Biscyanopropyl Polysiloxane (e.g., SP-2560) | Separation of positional and geometric (cis/trans) isomers researchgate.net |

| Cyanopropylphenyl (e.g., TRACE TR-FAME) | High-resolution separation of cis/trans isomers researchgate.net |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, reliable, and widely used technique for the quantification of FAMEs. nih.gov The FID detector is highly sensitive to compounds containing carbon-hydrogen bonds and exhibits a broad linear range. bme.hu For a long time, GC-FID has been the standard method for fatty acid analysis due to its excellent quantitative performance. nih.gov

However, the FID is a universal detector and does not provide structural information, making it susceptible to errors from co-eluting peaks, especially for minor components in complex samples. acs.org While GC-MS in full-scan mode may be less sensitive than GC-FID, GC-MS in SIM mode is typically 10 to 20 times more sensitive. acs.org Despite the superior specificity of MS, GC-FID remains a valuable and commonplace tool, and its quantitative performance is often used as a benchmark against which GC-MS methods are compared. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous structural elucidation of methyl (Z)-icos-11-enoate, providing atom-level information about its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organic molecules, including methyl (Z)-icos-11-enoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.

Key ¹H-NMR Signals for Methyl (Z)-Icos-11-enoate:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| ~3.67 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~2.30 | Triplet | 2H | Methylene protons alpha to the carbonyl group (-CH₂-COO) |

| ~2.01 | Multiplet | 4H | Allylic protons (-CH₂-CH=) |

| ~1.62 | Multiplet | 2H | Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO) |

| ~1.28 | Broad Multiplet | 22H | Methylene protons in the aliphatic chain (-(CH₂)ₙ-) |

| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₂-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The ¹³C-NMR spectrum provides information about the carbon skeleton of methyl (Z)-icos-11-enoate. Each unique carbon atom in the molecule gives rise to a distinct signal.

Key ¹³C-NMR Signals for Methyl (Z)-Icos-11-enoate:

| Chemical Shift (ppm) | Assignment |

| ~174.4 | Carbonyl carbon (-COO-) |

| ~130.0 | Olefinic carbons (-CH=CH-) |

| ~51.4 | Methyl ester carbon (-OCH₃) |

| ~34.1 | Methylene carbon alpha to the carbonyl group (-CH₂-COO) |

| ~31.9 | Methylene carbons in the aliphatic chain |

| ~29.7 | Methylene carbons in the aliphatic chain |

| ~29.6 | Methylene carbons in the aliphatic chain |

| ~29.5 | Methylene carbons in the aliphatic chain |

| ~29.3 | Methylene carbons in the aliphatic chain |

| ~29.1 | Methylene carbons in the aliphatic chain |

| ~27.2 | Allylic carbons (-CH₂-CH=) |

| ~25.0 | Methylene carbon beta to the carbonyl group (-CH₂-CH₂-COO) |

| ~22.7 | Methylene carbon adjacent to the terminal methyl group (-CH₂-CH₃) |

| ~14.1 | Terminal methyl carbon (-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.

DQ-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton spin systems within the aliphatic chain and the olefinic region. For instance, the olefinic protons around 5.34 ppm would show correlations to the allylic protons at approximately 2.01 ppm.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl ester at ~3.67 ppm will correlate with the carbon signal at ~51.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations would be observed from the methyl ester protons (~3.67 ppm) to the carbonyl carbon (~174.4 ppm) and the protons alpha to the carbonyl group (~2.30 ppm) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For methyl (Z)-icos-11-enoate, NOESY can be used to confirm the cis (Z) geometry of the double bond, as the two olefinic protons will show a significant Nuclear Overhauser Effect if they are on the same side of the double bond.

DEPT is a set of NMR experiments that are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.

DEPT-90: This experiment only shows signals for CH groups. In the case of methyl (Z)-icos-11-enoate, the two olefinic carbons would appear as positive signals.

DEPT-135: In this spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. For methyl (Z)-icos-11-enoate, this would result in positive signals for the olefinic carbons and the methyl carbons, and negative signals for all the methylene carbons in the aliphatic chain. This provides a clear and rapid method for distinguishing the different types of carbon atoms in the molecule.

By combining the information from these advanced analytical techniques, a comprehensive and unambiguous characterization and quantification of methyl (Z)-icos-11-enoate can be achieved, ensuring its identity, purity, and structural integrity for various scientific applications.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for the structural elucidation of methyl (Z)-icos-2-enoate, providing diagnostic absorption bands corresponding to its specific functional groups. The spectrum is characterized by the presence of an ester group in conjugation with a carbon-carbon double bond (an α,β-unsaturated ester) and a long aliphatic chain.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester group. For α,β-unsaturated esters like this compound, this band typically appears at a lower wavenumber (1730-1715 cm⁻¹) compared to saturated aliphatic esters (1750-1735 cm⁻¹) orgchemboulder.comvscht.cz. This shift is due to the resonance effect of the conjugated C=C double bond, which lowers the C=O bond order.

Another key feature is the stretching vibration of the C=C double bond, which gives rise to a moderate band in the region of 1680-1640 cm⁻¹ vscht.cz. The C-H stretching vibration associated with the vinylic hydrogens (=C-H) of the cis-configured double bond is expected just above 3000 cm⁻¹ researchgate.netspectra-analysis.com. The cis (Z) geometry of the double bond can also be identified by a C-H out-of-plane bending vibration, although this can be variable.

The spectrum also displays characteristic absorptions for the ester's C-O bonds, which appear as two or more distinct bands within the 1300-1000 cm⁻¹ region orgchemboulder.comlibretexts.org. Finally, the long saturated hydrocarbon chain (C₂₀) is evidenced by strong C-H stretching absorptions from its methyl (CH₃) and methylene (CH₂) groups in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1450 cm⁻¹ libretexts.org.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C-H (vinylic) | Stretch | ~3010-3000 | Medium |

| C-H (aliphatic) | Stretch | 2950-2850 | Strong |

| C=O (α,β-unsaturated ester) | Stretch | 1730-1715 | Strong |

| C=C (alkene) | Stretch | 1680-1640 | Medium |

| C-H (aliphatic) | Bend | 1470-1450 | Medium |

Advanced Data Processing and Metabolomics Profiling

Integration with Metabolite Databases and Library Search Algorithms

In the context of metabolomics, the accurate identification of lipids like this compound relies heavily on its integration into spectral databases and the use of sophisticated library search algorithms. Fatty Acid Methyl Esters (FAMEs) are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), and their identification is confirmed by matching both their mass spectra and chromatographic retention times against reference library entries nih.govresearchgate.net.

Specialized commercial and public databases are available that contain extensive collections of FAME mass spectra and retention data. sisweb.comwiley.comwiley.com. These libraries, such as the Wiley FAMEs Mass Spectral Database, are curated with high-quality spectra from authentic standards, often including retention indices (like Equivalent Chain Lengths, ECL) measured on multiple columns of different polarities nih.govsisweb.com. Library search algorithms use this multidimensional data to reliably distinguish between different FAMEs, including positional and geometric isomers, which can have very similar mass spectra but different retention times nih.gov.

While this compound is a specific and less common FAME, its identifiers can be found in several chemical databases, which is the first step for its inclusion in larger metabolomics libraries. The Human Metabolome Database (HMDB), for instance, contains entries for similar α,β-unsaturated methyl esters, providing a framework for its classification . The reliable identification of this compound in a biological sample would necessitate its presence in a high-resolution GC-MS spectral library or the availability of a pure standard to generate the reference data.

Table 2: Database Information for this compound and Related Isomers

| Database | Compound Name | Identifier/Status |

|---|---|---|

| ChemSpider | Methyl (2Z)-2-icosenoate | ChemSpider ID: 4942946 chemspider.com |

| PubChem | Methyl (Z)-icos-9-enoate | CID: 13908975 (Isomer) nih.gov |

| Pharmaffiliates | This compound | CAS No: 76899-35-9 pharmaffiliates.com |

Statistical Analysis in Metabolomics (e.g., Principal Component Analysis)

In metabolomics and lipidomics research, the datasets generated are often vast and complex, containing quantitative data for hundreds or thousands of metabolites from multiple samples. Principal Component Analysis (PCA) is a fundamental, unsupervised multivariate statistical method used to reduce the dimensionality of these complex datasets and reveal their underlying structure metwarebio.commetabolon.com.

PCA transforms the original correlated variables (i.e., the concentrations of individual metabolites like this compound) into a smaller set of new, uncorrelated variables called principal components (PCs) nih.gov. The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for the largest possible remaining variance. By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), researchers can visualize the data, identify clustering of sample groups, detect outliers, and observe inherent patterns in the data without prior knowledge of the sample classes metwarebio.comnih.gov.

In a study where this compound is quantified, its concentration would be one of the many variables in the data matrix. The "loading" of this variable on a given principal component indicates how much it contributes to the variance captured by that PC. If a study compares different biological states (e.g., healthy vs. diseased tissue), and the samples separate along PC1, the metabolites with high loadings on PC1 are the ones that contribute most to this separation. Therefore, if this compound has a high loading value, it would be identified as a potentially significant variable that helps differentiate the sample groups, warranting further targeted analysis researchgate.net.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl (Z)-icos-9-enoate |

Biological and Biochemical Roles of Methyl Z Icos 11 Enoate: Mechanistic Insights

Impact on Cellular Membrane Dynamics and Fluidity

Methyl (Z)-icos-11-enoate is recognized for its role in influencing the dynamics and fluidity of cellular membranes. As a long-chain unsaturated fatty acid ester, its structure, characterized by a 20-carbon chain with a cis-double bond at the 11th position, can affect the packing of lipid bilayers. This alteration in packing can, in turn, modulate the fluidity of the cell membrane. The presence of the cis-double bond introduces a kink in the fatty acid chain, which can increase membrane fluidity by disrupting the tight packing of adjacent phospholipid tails. This modulation of membrane dynamics is a critical aspect of its biological function, as it can influence the activity of membrane-bound enzymes and receptors.

Modulation of Lipid Metabolism Pathways

The influence of methyl (Z)-icos-11-enoate extends to the intricate network of lipid metabolism.

Influence on Lipid Biosynthesis Processes

Research indicates that methyl (Z)-icos-11-enoate has an impact on lipid biosynthesis pathways. It is structurally related to gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid found in various plant oils and nuts. chemsrc.comnih.gov Gondoic acid itself is involved in lipid metabolism. hmdb.ca Methyl (Z)-icos-11-enoate, as a methyl ester derivative, is also implicated in these processes, potentially serving as a precursor or intermediate in the synthesis of other lipid molecules.

Interaction with Fatty Acid Metabolic Cycles (e.g., Glycolysis, TCA Cycle)

Studies have shown that methyl (Z)-icos-11-enoate can induce significant metabolic alterations in key energy-producing pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This suggests a potent role for the compound in cellular energy metabolism, particularly in the context of macrophage activation. The interaction with these fundamental metabolic cycles highlights the compound's broad influence on cellular function beyond simple structural roles in membranes.

Role in Immune System Modulation (In Vitro Studies)

In vitro studies, particularly using macrophage cell lines, have provided significant insights into the immunomodulatory properties of methyl (Z)-icos-11-enoate.

Effects on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) in Macrophages

Research has demonstrated that methyl (Z)-icos-11-enoate can enhance the production of pro-inflammatory cytokines in macrophages. Specifically, in studies involving THP-1 derived macrophages, treatment with this compound led to a significant increase in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, it has been observed to synergize with lipopolysaccharide (LPS) to boost the production of Interleukin-1 beta (IL-1β). These findings suggest a role for methyl (Z)-icos-11-enoate in promoting inflammatory responses, which can be a critical component of the immune defense mechanism.

Influence on Anti-inflammatory Cytokine Levels (e.g., IL-10)

Research Findings on Cytokine Modulation by Methyl (Z)-Icos-11-enoate

| Cell Line | Treatment | Pro-inflammatory Cytokine Change | Anti-inflammatory Cytokine Change | Reference |

| THP-1 derived macrophages | Methyl (Z)-icos-11-enoate | Increased TNF-α and IL-6 | - | |

| THP-1 derived macrophages | Methyl (Z)-icos-11-enoate + LPS | Enhanced IL-1β | Suppressed IL-10 |

Synergistic Effects with Immune Stimulants (e.g., LPS)

Methyl (Z)-icos-11-enoate has demonstrated a significant ability to work in concert with bacterial endotoxins, such as lipopolysaccharide (LPS), to amplify immune responses. This synergistic relationship is particularly evident in the modulation of macrophage activity, key cells in the innate immune system. Research using the human monocyte-derived macrophage cell line (THP-1) has provided critical insights into these mechanisms. nih.gov

When introduced alongside LPS, methyl (Z)-icos-11-enoate potentiates the production of pro-inflammatory cytokines while suppressing anti-inflammatory ones. Current time information in Nyong-et-Kellé, CM. Specifically, studies have shown a marked increase in the secretion of Interleukin-1β (IL-1β), a potent pro-inflammatory mediator. nih.govCurrent time information in Nyong-et-Kellé, CM. Concurrently, the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine that typically serves to dampen the immune response, is decreased. nih.govCurrent time information in Nyong-et-Kellé, CM. This selective regulation shifts the cytokine balance towards a pro-inflammatory state, enhancing the cellular response to the bacterial stimulant. Some studies also report an increase in other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6. Current time information in Nyong-et-Kellé, CM.

The synergistic action extends to cellular metabolism. Metabolic profiling of macrophages has revealed that methyl (Z)-icos-11-enoate, especially in the presence of LPS, induces significant alterations in key metabolic pathways essential for immune cell activation. nih.govCurrent time information in Nyong-et-Kellé, CM. These include glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. Current time information in Nyong-et-Kellé, CM. The upregulation of these pathways is crucial for providing the necessary energy and molecular building blocks for a robust inflammatory response.

Notably, the ester functional group of methyl (Z)-icos-11-enoate appears to be important for this amplifying effect. Comparative studies with related eicosenoids, such as (Z)-11-eicosenol (an alcohol) and cis-11-eicosenoic acid (a carboxylic acid), have shown that while all three can synergize with LPS, methyl (Z)-icos-11-enoate often induces the most significant metabolic changes, highlighting its potency in macrophage activation. Current time information in Nyong-et-Kellé, CM.

Table 1: Effects of Methyl (Z)-Icos-11-enoate on Macrophage Cytokine Production and Metabolism (in synergy with LPS)

| Parameter | Observed Effect | Significance |

|---|---|---|

| IL-1β Production | Increased | Enhances pro-inflammatory signaling |

| IL-10 Production | Decreased | Reduces anti-inflammatory feedback |

| TNF-α & IL-6 Production | Increased | Contributes to the inflammatory cascade |

| Glycolysis & TCA Cycle | Enhanced | Supports energetic demands of immune activation |

| Fatty Acid Metabolism | Enhanced | Provides substrates for energy and signaling molecules |

This table summarizes the principal synergistic effects observed when macrophages are co-stimulated with Methyl (Z)-icos-11-enoate and LPS, based on findings from referenced studies. nih.govCurrent time information in Nyong-et-Kellé, CM.

Putative Roles in Plant Defense Mechanisms

While direct mechanistic studies are still emerging, a growing body of evidence suggests that methyl (Z)-icos-11-enoate plays a putative role in plant defense. This hypothesis is built on its classification as a very-long-chain fatty acid (VLCFA) derivative and its documented presence in various plants known for their antimicrobial and immunomodulatory properties. nih.govresearchgate.netannualreviews.org

Fatty acids and their derivatives are integral to plant immunity, serving both structural and signaling functions. annualreviews.org VLCFAs, which include C20 chains like icosenoic acid, are crucial precursors for cuticular waxes and suberin, which form the primary physical barriers against pathogen entry. nih.govpnas.org Beyond this passive role, fatty acids are precursors to potent signaling molecules, most notably jasmonic acid (JA), a key phytohormone that regulates plant defenses against pathogens and herbivores. annualreviews.orgmdpi.com The synthesis of these signaling molecules is a critical part of MAMP-triggered immunity (MTI), the plant's innate immune response to conserved microbial patterns. nih.gov

The role of methyl (Z)-icos-11-enoate in plant defense is supported by its identification in plant extracts that exhibit significant biological activities:

Antimicrobial and Antiviral Activity: The compound has been identified via Gas Chromatography-Mass Spectrometry (GC-MS) in the methanolic extract of Peperomia dindygulensis, a plant whose extracts have demonstrated antimicrobial properties against several pathogenic bacteria and fungi. nih.govresearchgate.net Similarly, it was detected in Breynia distacha, a plant from the Euphorbiaceae family, whose extracts showed potent antiviral activity against Newcastle disease virus and avian influenza virus (H5N1). researchgate.netphcogj.com The presence of this fatty acid ester in these bioactive extracts suggests it may contribute to their defensive capabilities.

Immunomodulatory Properties: Methyl (Z)-icos-11-enoate is found in Tinospora cordifolia, a plant widely used in traditional medicine for its immunomodulatory effects. annualreviews.org The ability of plant extracts containing this compound to modulate immune responses further points to its potential role in defense signaling.

The mechanism by which methyl (Z)-icos-11-enoate may act is likely twofold. First, as a fatty acid derivative, it could possess direct antimicrobial properties by disrupting the cellular membranes of pathogens. nih.govmdpi.com Second, it could function as a signaling molecule or a precursor to one, modulating the expression of defense-related genes and the synthesis of other defensive secondary metabolites. nih.govannualreviews.org Although the precise pathways are yet to be fully elucidated for this specific compound, its chemical nature and association with bioactive plants strongly support its putative involvement in the complex network of plant defense.

Table 2: Plant Species Containing Methyl (Z)-Icos-11-enoate and Their Observed Bioactivities

| Plant Species | Observed Bioactivity of Extract | Reference |

|---|---|---|

| Peperomia dindygulensis | Antimicrobial, Anti-inflammatory, Antioxidant | nih.govresearchgate.net |

| Breynia distacha | Antiviral, Immune Boosting | researchgate.netphcogj.com |

| Tinospora cordifolia | Immunomodulatory, Cytotoxic | annualreviews.org |

| Jojoba (Simmondsia chinensis) | Source of the derived fatty acid | atamanchemicals.com |

This table highlights the co-occurrence of Methyl (Z)-icos-11-enoate with documented defense-related biological activities in various plant species.

Research Applications and Derivatization Strategies of Methyl Z Icos 11 Enoate

Utilization as an Analytical Standard in Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, accurate identification and quantification are paramount. Methyl (Z)-icos-11-enoate is utilized as an analytical standard for this purpose. sigmaaldrich.com Available in high purity, typically ≥98.5%, it serves as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). sigmaaldrich.com

The distinct retention time and mass spectrum of methyl (Z)-icos-11-enoate allow for the precise identification of this and structurally related fatty acids in complex biological mixtures. For instance, it can be used as a FAME standard to help locate the position of double bonds in polyunsaturated fatty acid methyl esters through techniques like ion-trap mass spectrometry. sigmaaldrich.com Its application is crucial in studies aiming to profile the lipid composition of various samples, from microorganisms to food products like pork, where lipid profiles can change under different conditions such as frozen storage. mdpi.com The identification of related compounds, such as (Z)-icos-11-enoic acid in plant extracts, further underscores the importance of having pure standards like its methyl ester for comparative analysis. nih.gov

| Property | Value | Source(s) |

| IUPAC Name | methyl (Z)-icos-11-enoate | lgcstandards.com |

| CAS Number | 2390-09-2 | sigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₂₁H₄₀O₂ | lgcstandards.com |

| Molecular Weight | 324.54 g/mol | sigmaaldrich.com |

| Typical Purity | ≥98.5% (GC) | sigmaaldrich.com |

| Format | Neat (liquid) | sigmaaldrich.com |

| Primary Use | Analytical Standard / FAME Standard | sigmaaldrich.com |

Application as a Biochemical Reagent in Life Science Investigations

Methyl (Z)-icos-11-enoate is employed as a biochemical reagent in life science research to investigate various cellular and metabolic processes. medchemexpress.commedchemexpress.com Its fatty acid structure allows it to be incorporated into biological membranes, where it can influence membrane fluidity and the function of membrane-associated proteins. The presence of the cis-double bond introduces a kink in the acyl chain, increasing membrane flexibility compared to saturated counterparts. cymitquimica.com

Beyond its structural role, it can act as a precursor for the synthesis of other bioactive lipids involved in cellular signaling pathways. Research has explored its effects on metabolic and inflammatory responses. For example, studies on macrophage cell lines have shown that this compound can influence metabolic pathways like glycolysis and the TCA cycle, particularly under inflammatory stimulation. It has also been observed to modulate the production of cytokines, which are key signaling proteins in the immune system. In one study, treatment of macrophages with the compound led to an increase in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in enhancing immune responses.

| Research Area | Finding | Compound(s) Studied | Source(s) |

| Cytotoxicity | The hydroxyl-containing (Z)-11-eicosenol showed higher cytotoxicity in THP-1 macrophages compared to the ester and acid forms. | (Z)-11-eicosenol, Methyl (Z)-icos-11-enoate, cis-11-Eicosenoic acid | |

| Metabolic Profiling | Enhanced production of key metabolites in glycolysis and the TCA cycle in LPS-stimulated macrophages. | Methyl (Z)-icos-11-enoate | |

| Cytokine Production | Increased production of pro-inflammatory cytokines (TNF-α, IL-6) and modulation of anti-inflammatory IL-10. | Methyl (Z)-icos-11-enoate |

Development of Derivatives for Materials Science and Polymer Chemistry

The chemical structure of methyl (Z)-icos-11-enoate, with its long aliphatic chain and reactive double bond, makes it an attractive renewable feedstock for the synthesis of polymers and other advanced materials. acs.orgacs.org While direct applications are still emerging, strategies developed for similar unsaturated fatty acid esters, such as methyl oleate, demonstrate the potential derivatization pathways. acs.orgacs.org

Long-chain aliphatic polyesters are of significant interest as alternatives to petroleum-based plastics like polyethylene, offering potential biodegradability and unique material properties. researchgate.net Unsaturated fatty acid methyl esters are key starting materials for these polymers via olefin metathesis. acs.org A common strategy involves the self-metathesis of a terminal unsaturated fatty ester, like methyl undec-10-enoate, to yield a long-chain α,ω-diester. acs.org

A similar approach could be applied to methyl (Z)-icos-11-enoate. First, an ethenolysis reaction would be required to convert the internal C=C bond to a terminal one, yielding methyl undec-10-enoate. Subsequently, the self-metathesis of this derivative using a ruthenium-based catalyst would produce dimethyl eicos-10-ene-1,20-dioate and ethylene (B1197577) gas. acs.org Removal of the volatile ethylene drives the reaction to completion. acs.org The resulting unsaturated diester can then be hydrogenated to a saturated diester and subsequently reduced to the corresponding diol. Finally, polycondensation of the long-chain diacid (or its ester) with the diol yields a high-molecular-weight polyester. acs.orgresearchgate.net These bio-based polyesters exhibit promising thermal and mechanical properties, including high melting points and tensile strength. researchgate.net

| Step | Description | Starting Material | Intermediate/Product | Relevant Technique |

| 1 | Isomerization/Ethenolysis | Methyl (Z)-icos-11-enoate | Methyl undec-10-enoate | Olefin Metathesis |

| 2 | Self-Metathesis | Methyl undec-10-enoate | Dimethyl eicos-10-ene-1,20-dioate | Acyclic Diene Metathesis (ADMET) |

| 3 | Hydrogenation & Reduction | Unsaturated Diester | Saturated Diol | Catalytic Hydrogenation, Reduction |

| 4 | Polymerization | Saturated Diacid and Diol | Long-Chain Aliphatic Polyester | Polycondensation |

Macrolactones (large cyclic esters) are an important class of natural products, many of which exhibit potent biological activities. gla.ac.uk Their synthesis often relies on a key macrocyclization step, for which ring-closing metathesis (RCM) has become a powerful and widely used strategy. gla.ac.ukmit.edu This reaction uses catalysts, typically ruthenium-based, to form a cyclic olefin from a linear diene precursor. mit.edu

Methyl (Z)-icos-11-enoate can serve as a starting point for the synthesis of a macrolactone. The strategy would involve chemically modifying the terminal ends of the molecule to install the necessary functional groups for cyclization. For example, the ester group could be reduced to an alcohol, and the other end of the chain could be functionalized with a second alkene, creating a diene. The crucial internal double bond at the C11 position would be one of the reactive sites for the RCM reaction. The RCM of a suitable diene precursor derived from methyl (Z)-icos-11-enoate would yield a large, unsaturated carbocycle, which could then be further elaborated into a target macrolactone structure. mit.edu

Studies on Microbial Degradation and Environmental Fate

While specific studies focusing exclusively on the microbial degradation of methyl (Z)-icos-11-enoate are not widely documented, the environmental fate of fatty acid esters is a well-understood area of biochemistry. As a naturally derived or bio-based compound, it is expected to be biodegradable. Microbial degradation would likely begin with hydrolysis of the ester bond by lipase (B570770) enzymes, releasing methanol (B129727) and the parent fatty acid, (Z)-icos-11-enoic acid. researchgate.net

The resulting long-chain fatty acid would then be broken down by microorganisms through the β-oxidation pathway, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which enters central metabolic pathways. The biodegradability of such molecules is a key advantage for their use in materials designed to have a lower environmental impact, such as biodegradable polymers or lubricants. researchgate.net Understanding these degradation pathways is also relevant in the broader context of environmental science, including the study of how naturally occurring compounds are cycled in ecosystems and the potential for using microorganisms or their enzymes to remediate environments contaminated with more persistent pollutants, such as petroleum-derived microplastics. researchgate.net

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidation of Biological Interactions

A significant and largely unexplored area of research for methyl (Z)-icos-2-enoate is the detailed investigation of its interactions with biological systems. Future studies should be directed at understanding its molecular targets and the downstream cellular signaling pathways it may modulate. Long-chain fatty acyl-CoA esters are known to act as regulatory molecules in various metabolic processes. nih.govresearchgate.netmcmaster.caresearcher.life Therefore, it is plausible that this compound, upon cellular uptake and potential conversion to its corresponding acyl-CoA, could influence key metabolic enzymes and signaling proteins.

Initial research could involve screening for its effects on a panel of enzymes involved in lipid metabolism. Furthermore, its interaction with biological membranes is a critical area of inquiry, as cyclic hydrocarbons have been shown to impact membrane integrity and the function of membrane-embedded proteins. nih.gov Understanding how the unique structural features of this compound, specifically the (Z)-configuration of the double bond at the C-2 position, influence its incorporation into and effect on lipid bilayers would be of considerable interest.

A proposed research workflow for elucidating these biological interactions is presented in Table 1.

Table 1: Proposed Research Workflow for Biological Interaction Studies

| Research Phase | Objective | Key Methodologies | Expected Outcomes |

|---|---|---|---|

| Phase 1: Initial Screening | To identify potential biological targets of this compound. | Enzyme inhibition assays, receptor binding assays, and cell viability studies on various cell lines. | A preliminary list of affected enzymes, receptors, or cellular processes. |

| Phase 2: Cellular Pathway Analysis | To determine the cellular signaling pathways modulated by the compound. | Western blotting for key signaling proteins, reporter gene assays, and transcriptomic analysis (RNA-seq). | Identification of specific signaling cascades (e.g., MAPK, PI3K/Akt) affected by the compound. |

| Phase 3: Membrane Interaction Studies | To characterize the interaction of the compound with biological membranes. | Liposome-based assays, fluorescence quenching studies, and differential scanning calorimetry. | Data on membrane fluidity, permeability, and potential for membrane disruption. |

Exploration of Novel Biocatalytic Synthesis Routes

The synthesis of α,β-unsaturated esters like this compound can be approached through various chemical methods. rsc.org However, the development of novel biocatalytic routes offers the advantages of higher specificity, milder reaction conditions, and improved sustainability. Lipases are versatile enzymes that can catalyze esterification and transesterification reactions and have been successfully employed in the synthesis of a wide range of fatty acid esters. researchgate.netum.edu.my

Future research should focus on identifying and optimizing lipase-catalyzed reactions for the synthesis of this compound. This would involve screening a diverse range of lipases from microbial and plant sources for their activity and selectivity towards icos-2-enoic acid and methanol (B129727). The use of immobilized enzymes could also be explored to enhance catalyst stability and reusability. Furthermore, whole-cell biocatalysis presents an attractive alternative, potentially enabling the de novo synthesis of the target compound from simple carbon sources through metabolically engineered microorganisms. nih.govaimspress.com

A comparative overview of potential biocatalytic strategies is provided in Table 2.

Table 2: Potential Biocatalytic Synthesis Strategies

| Biocatalytic Approach | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Isolated Enzyme (Lipase) Catalysis | Use of purified or immobilized lipases for the esterification of (Z)-icos-2-enoic acid with methanol. | High selectivity, mild reaction conditions, and potential for high yields. | Enzyme stability, substrate specificity, and cost of the biocatalyst. |

| Whole-Cell Biocatalysis | Utilization of engineered microorganisms to produce this compound from simple feedstocks. | Consolidated bioprocessing, reduced downstream processing costs, and potential for continuous production. | Metabolic pathway engineering, host organism selection, and optimization of fermentation conditions. |

Development of Enhanced Analytical Methods for Complex Matrices

The accurate and sensitive detection and quantification of this compound in complex biological and environmental matrices are crucial for advancing research into its biological activities and fate. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for the analysis of fatty acid methyl esters. nih.govuib.noresearchgate.netgcms.cz However, the separation of positional and geometric isomers of long-chain unsaturated fatty acid esters can be challenging.

Future efforts should be directed towards developing and validating robust analytical methods specifically for this compound. This includes the optimization of GC columns with highly polar stationary phases to achieve baseline separation from other icosenoate isomers. semanticscholar.org Additionally, the use of silver-ion HPLC (Ag+-HPLC) could be explored for the effective separation of cis and trans isomers. nih.govchromforum.orgnih.gov Supercritical fluid chromatography (SFC) coupled with mass spectrometry is another promising technique that offers high efficiency and is well-suited for lipid analysis. nih.govresearchgate.netspringernature.comnih.govmdpi.com

A summary of potential advanced analytical methods is presented in Table 3.

Table 3: Advanced Analytical Methods for this compound

| Analytical Technique | Principle of Separation | Potential Advantages for Isomer Separation | Areas for Method Development |

|---|---|---|---|

| High-Resolution GC-MS | Separation based on volatility and polarity on a capillary column, with mass spectrometric detection. | High sensitivity and ability to resolve positional isomers with appropriate columns. | Optimization of column chemistry and temperature programming. |

| Silver-Ion HPLC (Ag+-HPLC) | Separation based on the interaction of the double bond with silver ions impregnated on the stationary phase. | Excellent resolution of cis and trans isomers. | Development of stable and efficient silver-ion columns. |

| Supercritical Fluid Chromatography (SFC)-MS | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. | High-throughput and effective separation of a wide range of lipid classes. | Optimization of mobile phase composition and pressure gradients. |

Computational and In Silico Modeling of Interactions and Pathways

Computational and in silico approaches can provide valuable insights into the potential biological activities and metabolic fate of this compound, guiding and complementing experimental studies. Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound within the active sites of target enzymes or receptors. mdpi.com Quantum mechanics studies can be utilized to investigate the reactivity of the α,β-unsaturated ester moiety, which is known to be a potential Michael acceptor. chemrxiv.orgresearchgate.netrsc.orgnih.govacs.org

Furthermore, the development of predictive models, such as those based on machine learning, could help in estimating various physicochemical properties and potential biological activities of this compound and related compounds. nih.govnih.gov These models, trained on existing data for other fatty acid esters, could provide a preliminary assessment of its likely behavior in biological systems.

An overview of potential computational approaches is provided in Table 4.

Table 4: Computational and In Silico Modeling Approaches

| Modeling Technique | Application to this compound Research | Expected Insights |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity to potential protein targets (e.g., enzymes, receptors). | Identification of likely biological targets and key molecular interactions. |

| Quantum Mechanics (QM) | Investigating the electronic structure and reactivity of the α,β-unsaturated ester. | Understanding its potential for covalent modification of biological macromolecules. |

| Machine Learning Models | Predicting physicochemical properties, bioavailability, and potential biological activities. | Prioritization of experimental studies and hypothesis generation. |

Q & A

Q. What computational approaches predict the thermodynamic stability of this compound in lipid bilayer systems?

- Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36). Calculate free energy profiles for membrane insertion using umbrella sampling. Validate with experimental DSC data on phase transition temperatures .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Include exact molar ratios, reaction times, and purification R values.

- Provide NMR spectra (integration, multiplicity) in supplementary data.

- For novel compounds, report elemental analysis (%C, %H) within ±0.4% of theoretical values .

Q. What are best practices for curating and sharing spectral data for this compound?

- Methodology :

- Deposit raw NMR/MS data in repositories (e.g., NIST Chemistry WebBook ).

- Use ACS-style citations for spectral databases.

- Annotate peaks with δ values and coupling constants in published spectra .

Cross-Disciplinary Applications

Q. How can this compound serve as a model compound for studying lipid membrane dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.